N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
Chemical Name: N-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-Methoxyphenyl)methyl]ethanediamide
CAS Number: 872976-66-4
Molecular Formula: C₃₁H₃₂F₂N₄O₆S (corrected from , assuming a typo in the original formula)
Molecular Weight: 642.68 g/mol (recalculated based on formula)
Structural Features:
- Ethanediamide core: A central oxamide group (-NC(=O)C(=O)N-) linking two substituents.
- 1,3-Oxazinan-2-yl group: A six-membered heterocyclic ring containing oxygen and nitrogen.
- 2,5-Difluorobenzenesulfonyl moiety: A sulfonyl group attached to a fluorinated aromatic ring.
- 3-Methoxyphenylmethyl group: A benzyl derivative with a methoxy substituent.
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O6S/c1-31-16-5-2-4-14(10-16)12-24-20(27)21(28)25-13-19-26(8-3-9-32-19)33(29,30)18-11-15(22)6-7-17(18)23/h2,4-7,10-11,19H,3,8-9,12-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXSJCKEMQTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: This is achieved through a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride.
Coupling with Oxalamide: The final step involves coupling the oxazinan intermediate with an oxalamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxalamide moiety to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound is used in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The compound shares functional groups with several pesticides and fungicides ():
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ethanediamide vs.
- Fluorinated Groups : Both BA94047 and flumetulam incorporate fluorinated aromatic rings, which improve metabolic stability and target binding .
- Heterocyclic Rings: The 1,3-oxazinan ring in BA94047 introduces conformational rigidity, contrasting with the flexible oxazolidinone in oxadixyl .
Solubility and Stability
Biological Activity
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. The structure of this compound suggests it may interact with biological targets in ways that could inhibit tumor growth or modulate cellular processes.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a sulfonamide group, which is known for its pharmacological significance, particularly in the development of anticancer agents.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of the compound against different cancer cell lines. Notably, studies have shown that compounds with similar structural motifs exhibit significant antiproliferative effects. For instance, a related series of oxazinonaphthalene-3-one analogs demonstrated IC50 values ranging from 4.47 to 52.8 μM against human ovarian and breast cancer cell lines .
| Cell Line | Compound Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| A2780 (Ovarian) | N-{[...]} | 4.47 - 52.8 | Tubulin polymerization inhibition |
| MCF-7 (Breast) | N-{[...]} | 4.47 - 52.8 | G2/M phase cell cycle arrest |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Cell Cycle Arrest : Flow cytometric analyses indicate that certain derivatives can induce G2/M phase arrest in cancer cells, preventing further proliferation .
Case Studies
Several studies have highlighted the potential of compounds similar to this compound in preclinical models:
- Study on Oxazinonaphthalene Derivatives : This research synthesized new analogs and evaluated their cytotoxicity against A2780 and MCF-7 cells. The most potent compounds induced significant cell cycle arrest and inhibited tubulin polymerization, suggesting a promising avenue for further development .
- Sulfonamide Derivatives as Urat-1 Inhibitors : Related sulfonamide compounds have been investigated for their ability to inhibit specific enzymes linked to cancer progression, indicating that modifications to the sulfonamide moiety can enhance biological activity .
Q & A
Q. Methodology :
- Systematic substitution : Replace the 2,5-difluoro group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., nitro) to assess impact on enzyme inhibition .
- Oxazinan ring modification : Introduce methyl or ethyl groups at the 3-position to study steric effects on binding affinity .
- Biological assays : Pair synthetic analogs with in vitro enzymatic assays (e.g., IC50 determination) and molecular docking simulations to correlate structural changes with activity .
Data interpretation : Use multivariate regression analysis to identify substituent contributions to potency and selectivity .
Advanced: What analytical techniques are essential for characterizing this compound’s stability under experimental conditions?
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity and detect degradation products .
- NMR stability studies : Monitor hydrolytic degradation (e.g., in DMSO-d6 or aqueous buffers) by tracking peak shifts in the oxazinan or sulfonyl regions .
- Accelerated stability testing : Expose the compound to heat (40–60°C), light, and humidity, then quantify degradation via HPLC-PDA .
Advanced: How should researchers address contradictory data in biological activity assays?
Case example : Discrepancies in IC50 values across enzyme inhibition assays may arise from:
- Impurity interference : Validate compound purity (>95%) via HPLC-UV/ELSD before assays .
- Assay conditions : Standardize buffer pH, ionic strength, and temperature. For example, sulfonamide-containing compounds are sensitive to pH-dependent ionization .
- Statistical validation : Use Grubbs’ test to identify outliers and repeat assays with independent batches .
Advanced: What computational methods are suitable for predicting interactions with biological targets?
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular dynamics (MD) simulations : Model binding to enzymes (e.g., carbonic anhydrase) over 100-ns trajectories to assess stability of sulfonamide-Zn²⁺ interactions .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorination or methoxy substitution .
Advanced: How can metabolic stability be evaluated in preclinical studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4, CYP2D6, etc., to identify metabolic liabilities .
- Metabolite identification : Use HRMS/MS to detect hydroxylated or demethylated products .
Advanced: What strategies mitigate off-target effects in cellular assays?
- Counter-screening : Test against unrelated enzymes (e.g., kinases, proteases) to assess selectivity .
- CRISPR-Cas9 knockout models : Validate target-specific activity by comparing responses in wild-type vs. gene-edited cell lines .
- Proteome profiling : Use thermal shift assays or SILAC-MS to identify unintended protein interactions .
Advanced: How are pharmacokinetic properties optimized for in vivo studies?
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 (predicted) to <2.5, improving aqueous solubility .
- Plasma protein binding (PPB) : Measure via ultrafiltration-LC/MS ; high PPB (>90%) may necessitate structural modifications .
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to estimate t½, Cmax, and AUC in rodent models .
Advanced: What are the best practices for validating biological activity across multiple assays?
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based), cellular proliferation (MTT assay), and Western blotting (target phosphorylation) .
- Dose-response consistency : Ensure EC50 values align within ±20% across assays .
- Negative controls : Include structurally similar but inactive analogs to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
